8-Iodoadenosine

Description

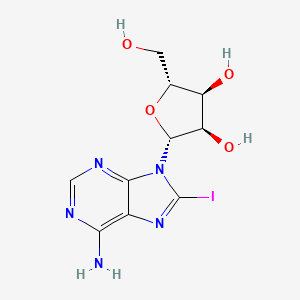

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOIMLAHGVOKIG-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)I)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)I)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Iodoadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 8-iodoadenosine, a halogenated purine nucleoside. This document details the experimental protocols for its synthesis, analytical methods for its characterization, and explores its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.

Synthesis of this compound

The synthesis of this compound from the parent nucleoside, adenosine, requires a multi-step approach involving protection of the ribose hydroxyl groups, regioselective iodination at the C8 position of the purine ring, and subsequent deprotection. Direct iodination of adenosine is challenging; therefore, a common strategy involves the lithiation of a protected adenosine derivative followed by quenching with an iodine source.

Synthetic Workflow

The overall synthetic workflow for this compound is depicted below. This process begins with the protection of the hydroxyl groups of adenosine, followed by the key iodination step, and concludes with the removal of the protecting groups to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of 2',3',5'-Tris-O-(tert-butyldimethylsilyl)adenosine (Silyl Protection)

This protocol describes the protection of the hydroxyl groups of adenosine using tert-butyldimethylsilyl (TBDMS) chloride.

-

Materials: Adenosine, tert-butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of adenosine (1.0 eq) and imidazole (7.5 eq) in anhydrous DMF, add TBDMS-Cl (3.3 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).[1]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired protected adenosine derivative.[1]

-

Protocol 2: Synthesis of 8-Iodo-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine (Lithiation and Iodination)

This protocol details the regioselective iodination at the C8 position.

-

Materials: 2',3',5'-Tris-O-(tert-butyldimethylsilyl)adenosine, Lithium diisopropylamide (LDA), Iodine (I₂), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the silyl-protected adenosine (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.[2][3]

-

Slowly add a solution of LDA (1.1 to 1.5 eq) in THF to the reaction mixture and stir for 1-2 hours at -78 °C.[4]

-

Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Continue stirring at -78 °C for another 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

-

Protocol 3: Synthesis of this compound (Deprotection)

This protocol describes the removal of the silyl protecting groups.

-

Materials: 8-Iodo-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine, Tetrabutylammonium fluoride (TBAF) solution (1 M in THF).

-

Procedure:

-

Dissolve the protected this compound derivative in THF.

-

Add TBAF solution (3.3 eq) to the mixture at room temperature.[1]

-

Stir the reaction for 2-4 hours and monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[1]

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| ¹H NMR | Expected δ (ppm) | Multiplicity | ¹³C NMR | Expected δ (ppm) |

| H-2 | ~8.1-8.3 | s | C-2 | ~152-154 |

| H-1' | ~5.8-6.0 | d | C-4 | ~148-150 |

| NH₂ | ~7.3-7.7 | br s | C-5 | ~120-122 |

| H-2' | ~4.5-4.7 | t | C-6 | ~156-158 |

| H-3' | ~4.1-4.3 | t | C-8 | ~115-120 |

| H-4' | ~3.9-4.1 | q | C-1' | ~88-90 |

| H-5', 5'' | ~3.5-3.7 | m | C-2' | ~73-75 |

| 5'-OH | ~5.3-5.5 | t | C-3' | ~70-72 |

| 2'-OH | ~5.1-5.3 | d | C-4' | ~85-87 |

| 3'-OH | ~5.0-5.2 | d | C-5' | ~61-63 |

Note: These are estimated values based on known data for adenosine and 8-bromoadenosine. Actual values may vary.[5]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂IN₅O₄ |

| Monoisotopic Mass | 393.00 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 394.01 |

| [M-H]⁻ (ESI-MS) | m/z 392.00 |

| Key MS/MS Fragments | Cleavage of the glycosidic bond resulting in the iodinated adenine base (m/z ~262) and the ribose sugar fragment. |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard technique for assessing the purity of this compound and for its purification.

Protocol 4: Analytical RP-HPLC for this compound

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Expected Retention Time: The retention time will be dependent on the specific column and exact gradient conditions but is expected to be longer than that of adenosine due to the increased hydrophobicity from the iodine atom.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not as extensively studied as other 8-substituted analogs like 8-chloroadenosine, it is anticipated to interact with various cellular targets due to its structural similarity to adenosine.

Potential Signaling Pathways

8-substituted adenosine analogs have been shown to modulate several key signaling pathways. The introduction of a bulky iodine atom at the C8 position can influence the conformation of the glycosidic bond, favoring the syn conformation, which can alter its interaction with target proteins.

References

- 1. Synthesis and biological evaluation of 2-fluoro-8-azaadenosine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.wiki [static.igem.wiki]

- 4. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of 8-Iodoadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Iodoadenosine, a halogenated purine nucleoside analog, is a compound of interest for its potential therapeutic activities. While direct and extensive research on this compound is limited, its structural similarity to other 8-substituted adenosine analogs, such as 8-Chloroadenosine, provides a strong basis for understanding its probable mechanisms of action. This technical guide synthesizes the current understanding, drawing parallels from related compounds to elucidate the core mechanisms through which this compound likely exerts its biological effects. The primary hypothesized mechanisms include the inhibition of nucleic acid synthesis following intracellular phosphorylation and potential interactions with purinergic receptors, including Toll-like receptors. This document provides a comprehensive overview of these mechanisms, supported by detailed experimental protocols and visual representations of the implicated signaling pathways to facilitate further research and drug development.

Introduction

Adenosine analogs are a class of molecules that have been extensively studied for their therapeutic potential in a variety of diseases, including cancer and viral infections. Modifications at the 8-position of the adenosine purine ring have been shown to significantly alter the biological activity of these compounds. This compound, with an iodine atom at the 8th position, is one such analog. Due to a paucity of direct studies on this compound, this guide will focus on the well-documented mechanisms of structurally related 8-substituted adenosines to infer its likely mechanism of action.

Hypothesized Mechanisms of Action

Based on the activities of its analogs, this compound is proposed to act through two primary mechanisms:

-

Inhibition of RNA and DNA Synthesis: Following cellular uptake, this compound is likely phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (8-Iodo-ATP). This metabolite can then act as a competitive inhibitor of RNA and DNA polymerases, leading to the termination of nucleic acid chain elongation and subsequent cell cycle arrest and apoptosis.

-

Modulation of Purinergic Signaling: 8-substituted adenosine analogs have been shown to interact with adenosine receptors and Toll-like receptors (TLRs), particularly TLR7. It is plausible that this compound could act as an agonist or antagonist at these receptors, thereby modulating downstream signaling pathways involved in immune responses and inflammation.

Quantitative Data on Related 8-Substituted Adenosine Analogs

| Compound | Target/Assay | Value | Cell Line/System | Reference |

| 8-Chloroadenosine | Growth Inhibition | ~10 µM (concentration used for 24h) | Mantle Cell Lymphoma (Granta 519, JeKo, Mino, SP-53) | [1] |

| 5-Iodotubercidin | Adenosine Kinase Inhibition | IC50 = 0.026 µM | Isolated Human Adenosine Kinase | [2] |

| R848 (Resiquimod) | Antiviral (HIV-1) | IC50 = 4.2 µM | N/A | [3] |

Note: The data presented above is for comparative purposes and does not represent direct measurements for this compound.

Signaling Pathways

Inhibition of RNA Synthesis Pathway

The primary proposed mechanism for this compound's cytotoxic effects is the inhibition of RNA synthesis. This multi-step process begins with its cellular uptake and metabolic activation.

Caption: Hypothesized pathway for RNA synthesis inhibition by this compound.

Toll-like Receptor 7 (TLR7) Signaling Pathway

Should this compound act as a TLR7 agonist, it would trigger an innate immune response pathway, leading to the production of pro-inflammatory cytokines.

Caption: Potential TLR7 signaling pathway activation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the hypothesized mechanisms of action of this compound.

RNA Synthesis Inhibition Assay

This cell-based assay measures the rate of global RNA synthesis by quantifying the incorporation of a uridine analog into newly transcribed RNA.[4]

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well, clear-bottom, black-walled plates

-

This compound

-

Actinomycin D (positive control)

-

5-Ethynyluridine (EU)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® RNA Alexa Fluor® Imaging Kit (or similar)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a predetermined time (e.g., 2, 4, 6 hours). Include a vehicle control (e.g., DMSO) and a positive control (Actinomycin D).

-

Metabolic Labeling: Add 5-Ethynyluridine (EU) to each well to a final concentration of 0.5-1 mM and incubate for 30-60 minutes.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with fixation solution for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with permeabilization buffer for 15 minutes at room temperature.

-

-

Click Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol and add it to each well. Incubate for 30 minutes in the dark.

-

Staining and Imaging:

-

Wash cells with PBS.

-

(Optional) Counterstain nuclei with Hoechst 33342.

-

Image the plate using a fluorescence microscope or a high-content imaging system.

-

-

Data Analysis: Quantify the fluorescence intensity per cell. A decrease in fluorescence in this compound-treated cells compared to the vehicle control indicates inhibition of RNA synthesis. Calculate the IC50 value from the dose-response curve.

TLR7 Agonist Activity Assay

This assay utilizes a reporter cell line to quantify the activation of the TLR7 signaling pathway.[1][5]

Materials:

-

HEK-Blue™ TLR7 reporter cell line (or similar, expressing a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter)

-

HEK-Blue™ Detection medium

-

96-well plates

-

This compound

-

A known TLR7 agonist (e.g., R848) as a positive control

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed the HEK-Blue™ TLR7 cells into a 96-well plate at the recommended density.

-

Compound Stimulation: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection:

-

Add a sample of the cell supernatant to a new 96-well plate containing HEK-Blue™ Detection medium.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Analysis: Measure the absorbance at 620-655 nm. An increase in absorbance indicates the activation of the NF-κB pathway via TLR7. Determine the EC50 value from the dose-response curve.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, a strong hypothesis can be formulated based on the well-characterized activities of its structural analogs. The inhibition of RNA and potentially DNA synthesis via its intracellular triphosphate metabolite represents the most probable cytotoxic mechanism. Additionally, the potential for this compound to modulate purinergic signaling, particularly through TLR7, warrants further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the precise molecular targets and signaling pathways of this compound, thereby facilitating its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to 8-Iodoadenosine: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 8-Iodoadenosine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information for this compound and closely related 8-substituted adenosine analogs. The properties and activities of these analogs are presented to offer a foundational understanding and a framework for future investigation of this compound.

Chemical Identity and Physicochemical Properties

This compound is a purine nucleoside analog characterized by an iodine atom at the 8-position of the adenine base. This modification can significantly influence its physicochemical properties and biological activity compared to adenosine and other analogs. Due to the scarcity of specific data for this compound, the following table presents a comparative summary of the physicochemical properties of related adenosine derivatives to provide a contextual reference.

Table 1: Comparative Physicochemical Properties of Adenosine and its Analogs

| Property | 2-Iodoadenosine | 8-Azidoadenosine | 8-Bromoadenosine | Adenosine |

| Molecular Formula | C₁₀H₁₂IN₅O₄[1][2][3] | C₁₀H₁₂N₈O₄[4] | C₁₀H₁₂BrN₅O₄ | C₁₀H₁₃N₅O₄ |

| Molecular Weight | 393.14 g/mol [1][2][3] | 308.25 g/mol [4] | 346.15 g/mol | 267.24 g/mol |

| Melting Point | 200 °C (decomposes)[1][2] | Not Available | Not Available | 234-236 °C |

| Appearance | Solid[1][2] | Not Available | Not Available | White crystalline powder |

| Solubility | Soluble in organic solvents like DMSO.[5][6] Short oligonucleotides are relatively soluble in organic solutions.[5] | Not Available | Not Available | Soluble in water. |

| UV/Vis λmax | Not specified, but UV-Vis spectra of adenosine analogs are available.[7][8] | Not Available | Not Available | 259 nm in water |

Synthesis and Spectroscopic Analysis

While a specific, detailed protocol for the synthesis of this compound was not found, the synthesis of 8-substituted adenosine analogs generally follows established chemical procedures.

General Synthesis Protocol for 8-Substituted Adenosines

The synthesis of 8-halogenated adenosine derivatives often involves the direct halogenation of adenosine. A general approach for the synthesis of 8-bromoadenosine, which can be adapted for this compound, is described below.

Experimental Protocol: Synthesis of 8-Bromoadenosine (Adaptable for this compound)

-

Starting Material: Adenosine.

-

Halogenating Agent: For bromination, N-bromosuccinimide (NBS) is commonly used. For iodination, N-iodosuccinimide (NIS) would be a suitable reagent.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is typically used.

-

Procedure:

-

Adenosine is dissolved in the solvent.

-

The halogenating agent (e.g., NIS for this compound) is added to the solution in stoichiometric amounts.

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by precipitation or extraction and purified using column chromatography or recrystallization.

-

A number of synthetic routes have been explored for various 8-substituted adenosine derivatives, including those starting from different precursors and employing various protecting group strategies to achieve regioselectivity.[9]

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ribose sugar protons and the protons on the adenine base. The absence of the H8 proton signal would confirm substitution at the 8-position. The chemical shifts of the ribose protons can provide information on the conformation of the nucleoside.[10][11][12][13][14]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shift of the C8 carbon would be significantly affected by the iodine substituent.[10][11][12][14]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of this compound.[15][16][17][18]

-

UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or water) would show characteristic absorption maxima. The position of these maxima can be influenced by the substituent at the 8-position and the solvent used.[7][8][19][20]

Biological Activity and Signaling Pathways

Adenosine and its analogs exert their biological effects primarily by interacting with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors. The substitution at the 8-position can alter the affinity and selectivity of the compound for these receptors, leading to a range of downstream effects.

Potential Mechanisms of Action

Based on the activities of related compounds, this compound could potentially:

-

Act as an agonist or antagonist at adenosine receptors: This could modulate various physiological processes, including neurotransmission, inflammation, and cardiovascular function.

-

Inhibit enzymes involved in nucleotide metabolism: Like other nucleoside analogs, it could be phosphorylated intracellularly to its triphosphate form, which might interfere with DNA and RNA synthesis, potentially leading to cytotoxic effects in cancer cells.[22]

-

Induce apoptosis: Many adenosine analogs have been shown to induce programmed cell death in cancer cell lines.[22]

Adenosine Signaling Pathway

The following diagram illustrates the general adenosine signaling pathway, which is a likely target for this compound.

Caption: General Adenosine Signaling Pathway.

Experimental Frameworks for Evaluation

To elucidate the specific biological effects of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

The following diagram outlines a general workflow for the in vitro evaluation of a novel compound like this compound.

Caption: Workflow for In Vitro Biological Evaluation.

Experimental Protocol: Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence and calculate the percentage of viable cells relative to an untreated control. Determine the IC₅₀ value.[23]

In Vivo Studies

Should in vitro studies indicate promising activity, in vivo experiments in appropriate animal models would be the next step to evaluate efficacy and safety.

Experimental Protocol: General In Vivo Efficacy Study

-

Animal Model: Select an appropriate animal model (e.g., a tumor xenograft model in mice for anticancer studies).[24][25][26]

-

Compound Administration: Administer this compound to the animals via a suitable route (e.g., intraperitoneal or oral) at various doses.

-

Monitoring: Monitor the animals for signs of toxicity and measure relevant endpoints (e.g., tumor volume, body weight).

-

Endpoint Analysis: At the end of the study, sacrifice the animals and collect tissues for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound represents an understudied adenosine analog with potential for novel biological activities. While specific data remains scarce, a comparative analysis of related 8-substituted adenosine compounds suggests that it may interact with adenosine signaling pathways and nucleotide metabolism, warranting further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to systematically explore the physicochemical properties, synthesis, and biological effects of this compound, which could lead to the development of new therapeutic agents.

References

- 1. 2-碘腺苷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 2-Iodoadenosine | C10H12IN5O4 | CID 169662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Azidoadenosine | C10H12N8O4 | CID 160751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandf.figshare.com [tandf.figshare.com]

- 11. scienceopen.com [scienceopen.com]

- 12. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hmdb.ca [hmdb.ca]

- 14. researchgate.net [researchgate.net]

- 15. Is High Resolution a Strict Requirement for Mass Spectrometry-Based Cellular DNA Adductomics? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. massbank.eu [massbank.eu]

- 17. researchgate.net [researchgate.net]

- 18. Ultra-fast and accurate electron ionization mass spectrum matching for compound identification with million-scale in-silico library - PMC [pmc.ncbi.nlm.nih.gov]

- 19. UV/Vis Database User's Guide [webbook.nist.gov]

- 20. utsc.utoronto.ca [utsc.utoronto.ca]

- 21. benchchem.com [benchchem.com]

- 22. Exploring adenosine analogs for chondrosarcoma therapy: In vitro and in vivo insights - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Structural Analysis of 8-Iodoadenosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of 8-Iodoadenosine, a halogenated purine nucleoside of significant interest in medicinal chemistry and drug development. This document details the key structural features, experimental protocols for characterization, and insights into its potential biological signaling pathways.

Molecular Structure and Physicochemical Properties

This compound is a derivative of adenosine where a hydrogen atom at the 8-position of the adenine base is substituted with an iodine atom. This modification significantly influences the molecule's conformation and electronic properties, which in turn can affect its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂IN₅O₄ |

| Molecular Weight | 393.14 g/mol |

| Appearance | Solid |

| Melting Point | 200 °C (decomposes) |

| CAS Number | 35109-88-7 |

Crystallographic Analysis

While a specific crystal structure for this compound is not publicly available, analysis of closely related 8-substituted adenosine analogs, such as 8-bromoadenosine, provides valuable insights into its three-dimensional structure. Iodinated nucleosides are frequently utilized in X-ray crystallography studies to determine oligonucleotide structures[1]. The heavy iodine atom aids in solving the phase problem during structure determination.

Based on analogous structures, this compound is expected to adopt a specific conformation around the glycosidic bond, which can be either syn or anti. The substitution at the 8-position often favors the syn conformation.

Table 2: Estimated Bond Lengths and Angles for this compound (Based on Analogous Structures)

| Bond/Angle | Estimated Value |

| C8-I Bond Length | ~2.10 Å |

| N7-C8 Bond Length | ~1.37 Å |

| C8-N9 Bond Length | ~1.38 Å |

| N7-C8-N9 Bond Angle | ~113° |

| I-C8-N7 Bond Angle | ~123° |

| I-C8-N9 Bond Angle | ~124° |

Experimental Protocol for X-ray Crystallography

The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal[2]. The general protocol for obtaining the crystal structure of a small molecule like this compound involves the following steps:

-

Synthesis and Purification: Synthesize this compound and purify it to a high degree using techniques like column chromatography and recrystallization.

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.

-

Data Collection: Mount a suitable single crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam[2][3]. The diffracted X-rays are recorded on a detector as a series of diffraction patterns at different crystal orientations[3].

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (structure solution). The initial atomic model is then refined against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and torsion angles[2][3].

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming its structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-2 | ~8.2 |

| H-1' | ~5.9 |

| H-2' | ~4.6 |

| H-3' | ~4.2 |

| H-4' | ~4.0 |

| H-5', 5'' | ~3.8, 3.7 |

| NH₂ | ~7.3 |

| 2'-OH | ~5.7 |

| 3'-OH | ~5.4 |

| 5'-OH | ~5.1 |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-8 | ~95 |

| C-6 | ~156 |

| C-2 | ~152 |

| C-4 | ~149 |

| C-5 | ~120 |

| C-1' | ~88 |

| C-4' | ~86 |

| C-2' | ~74 |

| C-3' | ~71 |

| C-5' | ~62 |

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for one-dimensional spectra. For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS). The resulting spectra are analyzed to assign signals to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. For a molecule with the formula C₁₀H₁₂IN₅O₄, the expected exact mass of the protonated molecule [M+H]⁺ is approximately 394.00 g/mol .

A common fragmentation pathway for nucleosides in mass spectrometry is the cleavage of the glycosidic bond, resulting in the separation of the nucleobase and the ribose sugar.

Table 5: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z ([M+H]⁺) |

| [M+H]⁺ | Protonated molecular ion | ~394.00 |

| [Base+H]⁺ | Protonated 8-iodoadenine | ~262.96 |

| [Ribose]⁺ | Ribose fragment | ~133.05 |

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. This information helps to confirm the molecular weight and aspects of the structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its various functional groups.

Table 6: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3400-3200 (broad) |

| N-H (amine) | Stretching | 3350-3180 |

| C-H (aromatic) | Stretching | ~3100 |

| C-H (aliphatic) | Stretching | 2960-2850 |

| C=N, C=C (purine ring) | Stretching | 1650-1550 |

| C-N | Stretching | 1350-1250 |

| C-O (hydroxyl) | Stretching | 1150-1050 |

| C-I | Stretching | ~500 |

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet is also recorded for subtraction.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Computational Modeling

Computational modeling can be used to predict the three-dimensional structure, electronic properties, and spectroscopic features of this compound. Density Functional Theory (DFT) is a common method for these calculations. Such models can provide theoretical bond lengths, bond angles, and vibrational frequencies that can be compared with experimental data.

Biological Activity and Signaling Pathways

8-substituted adenosine analogs are known to interact with various biological targets, including Toll-like receptors (TLRs)[4]. Specifically, certain 8-substituted purine nucleosides act as agonists for TLR7 and TLR8, which are intracellular receptors that recognize single-stranded RNA and play a key role in the innate immune response[4][5].

Activation of TLR7 and TLR8 initiates downstream signaling cascades that lead to the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and members of the MAP kinase (Mitogen-Activated Protein kinase) pathway[6][7][8]. This, in turn, results in the production of pro-inflammatory cytokines and type I interferons.

Given its structure, this compound is hypothesized to act as a TLR7/8 agonist, thereby modulating immune responses through these pathways.

This technical guide provides a foundational understanding of the structural analysis of this compound. Further experimental investigation is necessary to fully elucidate its precise three-dimensional structure and to confirm its specific biological activities and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Core Biological Activities of 8-Substituted Adenosines

An In-Depth Technical Guide to the Biological Activity of 8-Iodoadenosine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature contains limited direct quantitative biological data for this compound. This guide summarizes the known biological activities of this compound and its close structural analogs, 8-substituted adenosines, to provide a comprehensive resource for research and development. The experimental protocols provided are broadly applicable for the evaluation of this class of compounds.

8-substituted adenosine analogs, including this compound, are a class of compounds with diverse and potent biological activities. Their therapeutic potential stems from their ability to modulate key cellular processes, including immune responses, viral replication, and cancer cell proliferation.

Immunomodulatory Activity: TLR7 and TLR8 Agonism

A significant area of interest is the role of 8-substituted adenosines as agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are critical components of the innate immune system, recognizing single-stranded RNA viruses and triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons.[1][2] This activity makes them attractive candidates for development as vaccine adjuvants and cancer immunotherapies.[3] The activation of TLR7 is particularly associated with a robust antiviral interferon response, while TLR8 activation is linked to the production of pro-inflammatory cytokines.[4][5]

Antiviral Activity

Several 8-substituted adenosine derivatives have demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses.[6][7] Their mechanisms of action can be multifaceted, including the inhibition of viral RNA-dependent RNA polymerase (RdRp) and the modulation of host antiviral responses through pathways like the 2-5A/RNase L system.[6]

Anticancer Activity

The anticancer properties of 8-substituted adenosines are attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][9] For instance, 8-chloroadenosine has shown significant activity against multiple human cancer cell lines.[9] The proposed mechanisms include the inhibition of transcription and the disruption of cellular metabolism.[10]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for various 8-substituted adenosine analogs. It is important to note the absence of comprehensive data for this compound itself. The presented data for related compounds offer a valuable comparative framework.

Table 1: Antiviral Activity of 8-Substituted Adenosine Analogs

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 8-Aminoadenosine | Hepatitis C Virus (HCV) | Huh-7 | 4.1 | [7] |

| 8-Aminoadenosine | Yellow Fever Virus (YFV) | HeLa | >100 | [7] |

| 8-Aminoadenosine | Dengue Virus-2 (DENV-2) | Vero E6 | >100 | [7] |

| 8-Aminoadenosine | Influenza A | MDCK | 12 | [7] |

| 8-Aminoadenosine | Parainfluenza 3 | Vero | 3.5 | [7] |

| 8-Aminoadenosine | SARS-CoV | Vero E6 | 10 | [7] |

| Riboprine (an adenosine analog) | SARS-CoV-2 (Omicron BA.4) | HEK293T | 0.49 | [11] |

| Forodesine (an adenosine analog) | SARS-CoV-2 (Omicron BA.4) | HEK293T | 0.73 |[11] |

Table 2: Cytotoxicity of 8-Substituted Adenosine Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8-Chloroadenosine | HL-60 (Leukemia) | 1.8 | [9] |

| 8-Chloroadenosine | K562 (Leukemia) | 4.2 | [9] |

| 8-Chloroadenosine | MGc80-3 (Gastric Cancer) | 1.56 | [9] |

| 3'-Deoxyadenosine (Cordycepin) | Z138 (Mantle Cell Lymphoma) | 12.15 | [12] |

| 3'-Deoxyadenosine (Cordycepin) | HEL92.1.7 (Erythroleukemia) | 68.9 |[12] |

Table 3: TLR7/8 Agonist Activity of 8-Oxoadenine Analogs

| Compound | Receptor | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Oxoadenine 6a | hTLR7 | >100 | [4][13] |

| Oxoadenine 6a | hTLR8 | 12.5 | [4][13] |

| Oxoadenine 2b | hTLR7 | 25.5 | [13] |

| Oxoadenine 2b | hTLR8 | <50 | [13] |

| CL097 | hTLR7 | 0.1 | [14] |

| CL097 | hTLR8 | 4 |[14] |

Signaling Pathways

TLR7/8 Signaling Pathway

The activation of TLR7 and TLR8 by 8-substituted adenosine analogs initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRFs, which in turn drive the expression of inflammatory cytokines and type I interferons.

Caption: TLR7/8 Signaling Pathway Activation.

Hypothetical AMPK Signaling Pathway

Based on the activity of other adenosine analogs, this compound may influence the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

Caption: Hypothetical AMPK Pathway Modulation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

-

Materials:

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound dilutions and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Caption: MTT Assay Experimental Workflow.

Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay evaluates the ability of this compound to protect cells from virus-induced cell death.[3][6][7][15][16]

-

Materials:

-

Susceptible host cell line (e.g., Vero E6)

-

Virus stock

-

This compound

-

96-well plates

-

Cell culture medium

-

Crystal Violet staining solution

-

-

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

-

Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of the virus at a pre-determined multiplicity of infection (MOI). Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).

-

Staining: Fix the cells and stain with Crystal Violet.

-

Visualization and Analysis: Visually or spectrophotometrically assess the degree of CPE inhibition. Calculate the EC₅₀ value, the concentration at which 50% of the cells are protected from CPE.

-

TLR7/8 Activation Assay using HEK-Blue™ Cells

This protocol uses engineered HEK-Blue™ cells that express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene to quantify receptor activation.[1][5][17][18]

-

Materials:

-

HEK-Blue™ hTLR7 and hTLR8 cells

-

HEK-Blue™ Detection medium

-

This compound

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Plate HEK-Blue™ cells in a 96-well plate.

-

Compound Treatment: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plate for 16-24 hours.

-

SEAP Detection: Add HEK-Blue™ Detection medium, which contains a substrate for SEAP.

-

Absorbance Measurement: Measure the absorbance at 620-655 nm. The color change is proportional to the level of SEAP activity, indicating TLR activation.

-

Data Analysis: Determine the EC₅₀ value for TLR7 and TLR8 activation.

-

Conclusion

While direct quantitative data for this compound remains to be fully elucidated in the public domain, the extensive research on its structural analogs strongly suggests its potential as a potent modulator of key biological pathways. The provided experimental protocols and pathway diagrams offer a robust framework for the systematic investigation of this compound's immunomodulatory, antiviral, and anticancer activities. Further research is warranted to fully characterize its biological profile and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues. | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of N6-subsituted adenosine analogs to cultured trophoblastic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Antitumor activities of 8-chloroadenosine in vivo and in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. A Series of Adenosine Analogs as the First Efficacious Anti‐SARS‐CoV‐2 Drugs against the B.1.1.529.4 Lineage: A Preclinical Repurposing Research Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

understanding 8-Iodoadenosine's role as a TLR7 agonist

An In-depth Technical Guide to 8-Substituted Adenine Derivatives as TLR7 Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), a common feature of viral pathogens.[1][2][3] Upon activation, TLR7 initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust antiviral response.[2] Small molecule agonists of TLR7 are of significant therapeutic interest as immunomodulators and vaccine adjuvants for treating viral infections and cancer.[2][4][5]

Among the classes of synthetic TLR7 agonists, adenine derivatives, particularly those modified at the 8-position, have demonstrated significant potency. While direct data on 8-Iodoadenosine is sparse in the reviewed literature, its structural analogues, such as 8-oxoadenine and 8-hydroxyadenine derivatives, have been extensively studied.[2][6][7] This guide provides a comprehensive overview of the role, mechanism, and evaluation of this class of compounds, using data from these well-characterized analogues to infer the expected activity and function of molecules like this compound.

Mechanism of Action: TLR7 Signaling Pathway

TLR7 is located within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[8][9][10] The activation of TLR7 by a small molecule agonist like an 8-substituted adenine derivative initiates a MyD88-dependent signaling pathway. This pathway is crucial for the production of type I interferons and pro-inflammatory cytokines.[7][11]

The signaling cascade begins with the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. MyD88 then associates with IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[7][11] This complex subsequently recruits and activates TNF receptor-associated factor 6 (TRAF6), which acts as an E3 ubiquitin ligase.[7][11] The pathway then diverges to activate two key transcription factor families:

-

Interferon Regulatory Factors (IRFs): A complex involving TRAF6, IRAK1, IKKα, and IRF7 leads to the phosphorylation and activation of IRF7. Activated IRF7 translocates to the nucleus to drive the expression of type I interferons (IFN-α, IFN-β).[7][9]

-

Nuclear Factor-κB (NF-κB): TRAF6 also activates the TAK1 complex, which in turn activates the IKK complex (IKKα/β/γ). This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[11][12]

Quantitative Data Presentation

The potency and cytokine induction profile of TLR7 agonists are key parameters in their evaluation. The following tables summarize representative data for 8-oxoadenine and 8-hydroxyadenine derivatives, which serve as structural analogues for this compound.

Table 1: In Vitro Potency of 8-Substituted Adenine Derivatives

| Compound Class | Compound Example | Target | Assay System | Parameter | Value | Reference |

|---|---|---|---|---|---|---|

| 8-Oxoadenine | 9-benzyl-2-alkoxy-8-oxoadenine | Human TLR7 | HEK293 Reporter Cells | EC₅₀ | ~50 nM | [2] |

| 8-Oxoadenine | SM360320 | Human TLR7 | HEK293 Reporter Cells | EC₅₀ | >100 µM | [12] |

| 8-Oxoadenine | Aminobutyl oxoadenine (2b) | Human TLR7 | HEK293 Reporter Cells | EC₅₀ | Potent (µM range) | [12] |

| 8-Oxoadenine | Aminobutyl oxoadenine (2b) | Human TLR8 | HEK293 Reporter Cells | EC₅₀ | 59 µM | [12] |

| 8-Hydroxyadenine | SM-360320 | Human PBMCs | IFN-α Induction | EC₅₀ | 0.14 µM |[7] |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Cytokine Induction Profile of Adenine Derivative TLR7 Agonists

| Compound Class | Cell Type | Induced Cytokines | Key Observations | Reference(s) |

|---|---|---|---|---|

| 8-Oxoadenines | Human PBMCs | IFN-α, TNF-α, IL-6, IL-1β, IP-10 | Potent induction of a broad range of pro-inflammatory cytokines. | [2][4] |

| 8-Hydroxyadenines | Human PBMCs | IFN-α, TNF-α | Strong induction of IFN-α is a key characteristic. | [2][7] |

| Imidazoquinolines (for comparison) | Human Blood Cells | IFN-α, TNF-α, IL-1β, IL-6, IL-10, GM-CSF | Broad and potent cytokine induction. |[13] |

PBMCs: Peripheral Blood Mononuclear Cells

Experimental Protocols

Evaluating the activity of a potential TLR7 agonist like this compound involves a series of standardized in vitro assays.

Protocol 1: TLR7 Activity Assessment in Reporter Cells

This method is used to determine the potency (EC₅₀) and selectivity of a compound for TLR7 over other TLRs, such as the closely related TLR8.

-

Objective: To quantify NF-κB activation downstream of TLR7 engagement.

-

Materials:

-

HEK-293 cells stably transfected with human TLR7 (and TLR8 for selectivity) and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.[12]

-

Test compound (e.g., this compound), positive control (e.g., R848, Imiquimod).[2]

-

Cell culture medium, 96-well plates, SEAP/luciferase detection reagent.

-

-

Methodology:

-

Cell Plating: Seed the HEK-TLR7 and HEK-TLR8 reporter cells in 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and controls in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is non-toxic (typically ≤0.5%).[2]

-

Stimulation: Add the compound dilutions to the cells.

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator.[2]

-

Detection: Measure the reporter gene activity (SEAP or luciferase) according to the manufacturer's protocol, typically by measuring absorbance or luminescence.[6]

-

Data Analysis: Plot the dose-response curves and calculate EC₅₀ values using non-linear regression analysis.[1][2]

-

Protocol 2: Cytokine Induction Profiling in Human PBMCs

This assay measures the functional consequence of TLR7 activation in primary human immune cells, providing a more physiologically relevant assessment.

-

Objective: To measure the induction of key cytokines (e.g., IFN-α, TNF-α, IL-6) by the test compound.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via density gradient centrifugation (e.g., Ficoll-Paque).[2]

-

Test compound, positive control (e.g., R848), vehicle control (DMSO).

-

RPMI-1640 medium supplemented with FBS, 96-well cell culture plates.

-

Human cytokine ELISA kits or multiplex bead array kits (e.g., Luminex).[14][15]

-

-

Methodology:

-

PBMC Plating: Plate freshly isolated PBMCs in 96-well plates at a density of approximately 1 x 10⁶ cells/mL.

-

Stimulation: Add serial dilutions of the test compound and controls to the cells.

-

Incubation: Incubate for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using ELISA or a multiplex assay, following the manufacturer's instructions.[16]

-

Data Analysis: Plot cytokine concentration against compound concentration to generate dose-response curves.

-

Visualizations: Workflows and Relationships

Experimental Workflow

The characterization of a novel TLR7 agonist follows a logical progression from initial screening to functional validation in primary immune cells.

Structure-Activity Relationship (SAR)

For adenine-based TLR7 agonists, modifications at specific positions on the purine ring and its substituents are critical for activity. Structure-activity relationship (SAR) studies have revealed key insights.

Structural studies indicate that the 6-amino group is crucial for TLR7 agonism.[6] Modifications at the C2 and N9 positions are used to modulate potency and selectivity, while substitutions at the C8 position, such as an oxo or hydroxyl group (and putatively an iodo group), are important for conferring agonist activity.[6][9]

Conclusion

This compound, as a member of the 8-substituted adenine family, is predicted to function as a TLR7 agonist. Its mechanism of action would involve the activation of the endosomal TLR7 receptor, leading to a MyD88-dependent signaling cascade that culminates in the production of type I interferons and pro-inflammatory cytokines. The experimental protocols detailed herein provide a robust framework for confirming its activity, determining its potency and selectivity, and characterizing its functional impact on primary immune cells. The extensive data available for structurally related 8-oxo and 8-hydroxyadenine derivatives suggest that such compounds are potent immunomodulators, highlighting their therapeutic potential in oncology and infectious diseases. Further empirical validation is required to precisely define the immunopharmacological profile of this compound itself.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. invivogen.com [invivogen.com]

- 4. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Optimization of a Fragment-like TLR8 Binding Screening Hit to an In Vivo Efficacious TLR7/8 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jitc.bmj.com [jitc.bmj.com]

- 15. Analysis of Pro-inflammatory Cytokine and Type II Interferon Induction by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytokine Inductions and Intracellular Signal Profiles by Stimulation of dsRNA and SEB in the Macrophages and Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 8-Iodoadenosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodoadenosine is a purine nucleoside analog that belongs to the family of 8-substituted adenosines. While research on this compound is still in its preliminary stages, its structural similarity to other well-studied 8-substituted adenosine analogs, such as 8-Chloroadenosine (8-Cl-Ado) and 8-Aminoadenosine (8-NH2-Ado), suggests its potential as a modulator of critical cellular processes. These related compounds have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, primarily through the inhibition of key signaling pathways and the induction of cellular stress. This technical guide provides a comprehensive overview of the anticipated effects of this compound, drawing upon the existing body of knowledge for its close analogs. The experimental protocols and data presented herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Core Mechanisms of Action (Based on Analogs)

The biological effects of 8-substituted adenosine analogs are multifaceted and can be attributed to several key mechanisms:

-

Inhibition of Macromolecule Synthesis: These compounds can be intracellularly converted to their triphosphate forms, which then compete with endogenous ATP. This competition can lead to the inhibition of both RNA and DNA synthesis, thereby halting cell proliferation.

-

Induction of Apoptosis and Autophagy: Analogs like 8-Cl-Ado have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells. This is often mediated through the activation of caspase cascades and the modulation of apoptosis-related proteins.

-

Modulation of Key Signaling Pathways: A significant aspect of the anti-cancer activity of these analogs is their ability to interfere with critical cell survival and proliferation pathways, most notably the PI3K/Akt/mTOR and MEK/Erk signaling cascades.

-

Immunomodulatory Effects: Certain 8-substituted adenosine analogs can act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. Activation of these receptors on immune cells can trigger the production of pro-inflammatory cytokines and enhance anti-tumor immune responses.

Data Presentation: Quantitative Effects of 8-Substituted Adenosine Analogs

The following tables summarize quantitative data obtained from studies on 8-Cl-Ado and 8-NH2-Ado, which can serve as a preliminary guide for investigating this compound.

Table 1: Cytotoxicity of 8-Substituted Adenosine Analogs in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 | Exposure Time | Reference |

| 8-Cl-adenosine | HCT116 (Colorectal) | ³H-thymidine incorporation | ~1 µM | 72 hours | [1] |

| 8-Cl-adenosine | HCT116-E6 (Colorectal) | ³H-thymidine incorporation | ~1 µM | 72 hours | [1] |

| 8-Cl-adenosine | 80S14 (Colorectal) | ³H-thymidine incorporation | ~1 µM | 72 hours | [1] |

| 8-NH2-Ado | JeKo (Mantle Cell Lymphoma) | Thymidine incorporation | < 3 µM | Not Specified | [2] |

| 8-NH2-Ado | Mino (Mantle Cell Lymphoma) | Thymidine incorporation | < 3 µM | Not Specified | [2] |

| 8-NH2-Ado | SP-53 (Mantle Cell Lymphoma) | Thymidine incorporation | < 3 µM | Not Specified | [2] |

| 8-NH2-Ado | Granta 519 (Mantle Cell Lymphoma) | Thymidine incorporation | < 3 µM | Not Specified | [2] |

Table 2: Effects of 8-Substituted Adenosine Analogs on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect | Method | Quantitative Data | Reference |

| 8-Cl-Ado | MDA-MB-231 (Breast Cancer) | G1 phase arrest | Flow Cytometry | Significant increase in G1 phase population | [2] |

| 8-Cl-Ado | SK-BR-3 (Breast Cancer) | G1 phase arrest | Flow Cytometry | Significant increase in G1 phase population | [2] |

| 8-Cl-Ado | MDA-MB-231 (Breast Cancer) | Induction of Apoptosis | Annexin V/PI Staining | Significant increase in Annexin V positive cells | [2] |

| 8-Cl-Ado | SK-BR-3 (Breast Cancer) | Induction of Apoptosis | Annexin V/PI Staining | Significant increase in Annexin V positive cells | [2] |

| 8-NH2-Ado | Mantle Cell Lymphoma lines | Induction of Apoptosis | PARP Cleavage | Increased cleavage observed | [2] |

Table 3: Effects of 8-Aminoadenosine on Key Signaling Proteins

| Cell Line | Treatment | Protein | Change in Phosphorylation | Time Point | Reference |

| JeKo, Mino, SP-53, Granta 519 | 3µM 8-NH2-Ado | p-Akt | Decrease | 5 and 17 hours | [2] |

| JeKo, Mino, SP-53, Granta 519 | 3µM 8-NH2-Ado | p-mTOR | Decrease | 5 and 17 hours | [2] |

| JeKo, Mino, SP-53, Granta 519 | 3µM 8-NH2-Ado | p-Erk1/2 | Decrease | 5 and 17 hours | [2] |

| JeKo, Mino, SP-53, Granta 519 | 3µM 8-NH2-Ado | p-S6 | Decrease | 5 and 17 hours | [2] |

| JeKo, Mino, SP-53, Granta 519 | 3µM 8-NH2-Ado | p-4E-BP1 | Decrease | 5 and 17 hours | [2] |

Signaling Pathways and Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways expected to be modulated by this compound, based on studies with its analogs.

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.

Caption: The MEK/Erk signaling pathway, crucial for cell proliferation and survival.

Caption: The TLR7 signaling pathway, which may be activated by this compound to induce an immune response.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of this compound on cell viability.

Materials:

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Target cell line

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Target cell line

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the Akt/mTOR and Erk pathways.

Materials:

-

Target cell line

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-Erk, anti-total-Erk, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control like GAPDH to ensure equal protein loading.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary investigation of this compound's biological effects. Based on the extensive data available for its close analogs, this compound is anticipated to exhibit significant anti-proliferative and pro-apoptotic activities, likely through the modulation of the Akt/mTOR and Erk signaling pathways. Furthermore, its potential as a TLR7/8 agonist warrants investigation for its immunomodulatory properties.

It is critical to emphasize that the quantitative data and signaling pathway information presented here are based on studies of 8-Cl-Ado and 8-NH2-Ado. Therefore, future research should focus on generating specific data for this compound to validate these preliminary findings. Key future experiments should include:

-

Determination of IC50 values for this compound across a panel of cancer cell lines.

-

Quantitative analysis of apoptosis and cell cycle arrest induced by this compound.

-

Direct assessment of the phosphorylation status of key proteins in the Akt/mTOR and Erk pathways following this compound treatment.

-

Evaluation of the TLR7/8 agonist activity of this compound and its effect on cytokine production in immune cells.

By systematically addressing these research questions, a comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to 8-Iodoadenosine Derivatives: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-iodoadenosine derivatives, focusing on their fundamental properties, biological activities, and the experimental methodologies used to characterize them. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the synthesis, characterization, and application of these promising compounds.

Core Physicochemical Properties of this compound and Its Derivatives

Table 1: Physicochemical Properties of this compound and a Silylated Derivative

| Property | This compound | 2´,3´,5´-Tris-O-(tert-butyldimethylsilyl)-8-iodoadenosine |

| Molecular Formula | C₁₀H₁₂IN₅O₄ | C₂₈H₅₄IN₅O₄Si₃ |

| Molecular Weight | 393.14 g/mol | 736.8 g/mol |

| Melting Point | Not available | Not available |

| Solubility | Not available | Not available |

| Appearance | Solid | White solid[1] |

| ¹H NMR (600 MHz, DMSO-d₆) | Not available | δ 10.76 (1H, s, NH), 8.55 (1H, s, H2), 5.89 (1H, d, J=5.8 Hz, H1'), 5.55 (1H, dd, J=5.3 Hz, H2'), 4.59 (1H, m, H3'), 4.03 (1H, m, H4'), 3.98 (1H, m, H5'(a)), 3.71 (1H, m, H5'(b)), 0.95 (9H, s, SiC(CH₃)₃), 0.79 (9H, s, SiC(CH₃)₃), 0.76 (9H, s, SiC(CH₃)₃), 0.16 (3H, s, SiCH₃), 0.15 (3H, s, SiCH₃), -0.01 (3H, s, SiCH₃), -0.08 (3H, s, SiCH₃), -0.09 (3H, s, SiCH₃), -0.41 (3H, s, SiCH₃)[1] |

| ¹³C NMR (150 MHz, DMSO-d₆) | Not available | δ 151.99 (q, C4), 151.11 (CH, C2), 148.73 (q, C6), 126.55 (q, C5), 110.43 (q, C8), 91.69 (CH, C1'), 84.90 (CH, C4'), 71.66 (CH, C2'), 71.08 (CH, C3'), 61.69 (CH₂, C5')[1] |

Biological Activities and Signaling Pathways

This compound derivatives have emerged as potent modulators of various biological processes, primarily through their interaction with Toll-like receptor 7 (TLR7) and adenosine receptors.

Toll-like Receptor 7 (TLR7) Agonism

A significant area of interest is the ability of 8-substituted adenosine analogs to act as agonists for TLR7, an endosomal pattern recognition receptor involved in the innate immune response to single-stranded RNA viruses.

Upon binding to TLR7 in the endosome, this compound derivatives trigger a MyD88-dependent signaling cascade. This pathway involves the recruitment of adaptor proteins like IRAK4 and TRAF6, leading to the activation of transcription factors NF-κB and IRF7.[2][3][4] Activation of NF-κB results in the production of pro-inflammatory cytokines, while IRF7 activation leads to the secretion of type I interferons (IFN-α/β).[2][3]

Caption: TLR7 Signaling Pathway Activated by this compound Derivatives.

Adenosine Receptor Modulation

This compound derivatives can also interact with the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes.

The signaling outcomes of adenosine receptor activation are subtype-specific:

-

A₁ and A₃ Receptors: These receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7]

-

A₂A and A₂B Receptors: These receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[5][6][7]

In some instances, A₁ and A₃ receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[5]

Caption: Adenosine Receptor Signaling Pathways Modulated by this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Antiproliferative Activity Assessment (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.

Objective: To determine the effect of this compound derivatives on the proliferation of cancer cell lines.

Materials:

-